5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine
Overview
Description
5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine typically involves the reaction of 4-(trifluoromethyl)benzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)phenol
Uniqueness
Compared to similar compounds, 5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine stands out due to its unique oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the oxadiazole class of heterocycles, which have been extensively studied for their potential as therapeutic agents. Recent research has highlighted its anticancer and antioxidant properties, among other biological activities.
- IUPAC Name : this compound
- CAS Number : 202823-23-2
- Molecular Formula : C9H6F3N3O
- Molecular Weight : 229.162 g/mol
- SMILES : [H]N([H])C1=NN=C(O1)C1=CC=C(C=C1)C(F)(F)F
Anticancer Activity
A series of studies have demonstrated the anticancer potential of this compound and its derivatives against various cancer cell lines. For instance, a synthesized derivative (6h) exhibited significant growth inhibition (GI) against several cancer types at a concentration of 10 μM:
Cell Line | % Growth Inhibition (GI) |
---|---|
NCI-H522 | 53.24 |
K-562 | 47.22 |
MOLT-4 | 43.87 |
LOX-IMVI | 43.62 |
HL-60(TB) | 40.30 |
The most potent activity was observed against the CCRF-CEM cell line with a GI of 68.89% at the same concentration .
Antioxidant Activity
The antioxidant properties of the compound were evaluated using the DPPH assay. A derivative (6i) showed promising antioxidant activity with an IC50 value of 15.14 μM, indicating its potential use as an antioxidant agent .
Enzyme Inhibition
Research has also indicated that derivatives of this compound exhibit inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds derived from this oxadiazole showed moderate inhibition with IC50 values ranging from 27.04 to 106.75 µM for AChE and from 58.01 to 277.48 µM for BuChE .
The biological activity of oxadiazoles is often attributed to their ability to interact with various biological targets including:
- Inhibition of Kinases : Compounds have shown inhibitory potency against kinases like RET kinase.
- Antioxidant Mechanism : The ability to scavenge free radicals contributes to their antioxidant effects.
The structure–activity relationship (SAR) studies suggest that modifications on the phenyl ring and the oxadiazole core can significantly enhance biological activity .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of oxadiazole derivatives:
- Study on Anticancer Activity :
- Antioxidant Properties Evaluation :
- Enzyme Inhibition Studies :
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-5(2-4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEOTVRMYUDXOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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